Home > Products > Screening Compounds P123824 > 2-Methylquinolin-7-ylboronic acid
2-Methylquinolin-7-ylboronic acid -

2-Methylquinolin-7-ylboronic acid

Catalog Number: EVT-12749484
CAS Number:
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methylquinolin-7-ylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which incorporates a quinoline moiety. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential applications as a reagent in various chemical reactions and its biological activities.

Source

The compound can be synthesized through several methods, primarily focusing on borylation reactions involving quinoline derivatives. The synthesis typically employs palladium-catalyzed reactions, which facilitate the introduction of boron into the quinoline structure, enhancing its reactivity and utility in organic synthesis.

Classification

2-Methylquinolin-7-ylboronic acid falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to a carbon atom that is part of an alkyl or aryl group. It is specifically classified as an arylboronic acid due to the presence of the aromatic quinoline ring.

Synthesis Analysis

Methods

The synthesis of 2-Methylquinolin-7-ylboronic acid typically involves palladium-catalyzed borylation of 2-methylquinoline. One effective approach utilizes bis(pinacolato)diboron as the boron source, which reacts with 2-methylquinoline under optimized conditions to yield the desired boronic acid.

Technical Details

  1. Palladium Catalysis: The reaction often employs palladium sources such as Pd(OAc)₂ or Pd(dba)₂ in conjunction with ligands like XPhos or dppf to enhance reaction efficiency.
  2. Reaction Conditions: Common solvents include dioxane or methanol, and bases such as potassium acetate are frequently used to promote the reaction.
  3. Yield Optimization: Various reaction parameters, including temperature, concentration, and time, are optimized to maximize yield. Reports indicate yields can vary significantly based on substrate and conditions, often reaching upwards of 60% to 78% for related compounds .
Molecular Structure Analysis

Structure

The molecular formula of 2-Methylquinolin-7-ylboronic acid is C₉H₈BNO₂. The compound features a quinoline ring system with a methyl group at the 2-position and a boronic acid functional group at the 7-position.

Data

Chemical Reactions Analysis

Reactions

2-Methylquinolin-7-ylboronic acid participates in various chemical reactions, predominantly:

  1. Suzuki Coupling Reactions: This compound can serve as a coupling partner in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds.
  2. Cross-Coupling Reactions: It can engage in cross-coupling with aryl halides to form complex organic molecules.

Technical Details

The effectiveness of these reactions often depends on the choice of palladium catalyst, base, and solvent system used during the coupling process. For instance, using Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water mixtures has shown promising results for coupling efficiency .

Mechanism of Action

Process

The mechanism by which 2-Methylquinolin-7-ylboronic acid exerts its effects in biological systems is primarily through enzyme inhibition. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in active sites of certain enzymes, particularly proteases.

Data

Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression by modulating their activity through competitive binding. This interaction highlights its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as methanol and dichloromethane; solubility may vary based on substituents on the quinoline ring.

Chemical Properties

  • Reactivity: The boronic acid group is reactive toward nucleophiles and can participate in various transformations including esterification and coupling reactions.
  • Stability: Generally stable under ambient conditions but may hydrolyze upon prolonged exposure to moisture.
Applications

Scientific Uses

2-Methylquinolin-7-ylboronic acid has several notable applications:

  1. Organic Synthesis: It serves as an important building block for synthesizing complex organic molecules through cross-coupling reactions.
  2. Medicinal Chemistry: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in cancer therapy.
  3. Material Science: Research into its properties may lead to applications in developing new materials with specific electronic or optical characteristics.
Introduction to Quinoline Boronic Acids in Contemporary Research

Quinoline boronic acids represent a strategically significant class of heteroaromatic organoboron compounds that have emerged as indispensable building blocks in pharmaceutical discovery and materials science. These hybrid structures synergistically combine the versatile coordination chemistry of boronic acids with the rich biological activity profile of quinoline scaffolds. Within this chemical class, 2-Methylquinolin-7-ylboronic acid exemplifies a rationally designed molecule where the electron-donating methyl group at C-2 enhances the stability of the boronic acid functionality at C-7 while maintaining optimal steric accessibility for chemical transformations. The positioning of the boronic acid group on the quinoline nucleus enables participation in diverse catalytic cross-coupling reactions, particularly Suzuki-Miyaura couplings, facilitating rapid construction of complex biaryl structures prevalent in modern therapeutics [5] [10]. Quinoline boronic acids demonstrate unique physicochemical properties, including pH-dependent equilibrium between trigonal planar and tetrahedral forms, which underpins their biological activity through reversible interactions with enzyme active sites containing nucleophilic residues [10]. This balance of synthetic utility and targeted biorecognition establishes 2-methylquinolin-7-ylboronic acid as a privileged scaffold in contemporary medicinal chemistry and drug development pipelines.

Molecular Design Rationale for 2-Methylquinolin-7-ylboronic Acid

The deliberate structural design of 2-methylquinolin-7-ylboronic acid incorporates specific electronic and steric features that enhance its synthetic and pharmacological value:

  • Electronic Optimization: The electron-donating methyl substituent at the C-2 position significantly influences the electron density distribution across the quinoline system. This modification moderately elevates the pKa of the boronic acid group compared to unsubstituted quinoline boronic acids, thereby increasing the proportion of the reactive tetrahedral boronate form at physiological pH. This electronic modulation enhances the compound's ability to form reversible covalent bonds with biological nucleophiles, a critical mechanism for enzyme inhibition [10].

  • Steric Accessibility: Positional isomerism profoundly impacts reactivity in heterocyclic boronic acids. The C-7 substitution avoids the steric congestion encountered at C-8 while providing superior stability compared to C-5 or C-6 isomers. This strategic positioning maintains sufficient accessibility for transmetalation during palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. The C-7 boronic acid configuration demonstrates enhanced stability against protodeboronation compared to ortho-substituted aryl boronic acids, addressing a key limitation in medicinal chemistry applications [5] [8].

  • Coordination Geometry: The specific spatial arrangement of the boronic acid relative to the quinoline nitrogen creates a bidentate binding motif capable of chelating metal centers or forming stabilizing intramolecular N→B interactions in the anhydride state. This preorganization enhances complexation with biological diols and polyols, expanding utility in sensor development and targeted therapeutics [8].

  • Isosteric Properties: The boronic acid moiety (-B(OH)₂) serves as a bioisostere for carboxylic acid (-COOH), maintaining similar dimensions and hydrogen-bonding capacity while offering distinct electronic characteristics. This substitution modulates pharmacokinetic properties including membrane permeability and metabolic stability, making 2-methylquinolin-7-ylboronic acid a valuable scaffold in prodrug design and targeted delivery systems [10].

Historical Development of Heteroaromatic Boronic Acid Synthesis

The synthetic evolution of quinoline boronic acids reflects broader methodological advances in organoboron chemistry, transitioning from harsh metallation protocols to sophisticated catalytic systems:

  • Early Metallation-Borylation Approaches (Pre-2000): Initial synthetic routes relied on stoichiometric organometallic reagents under cryogenic conditions. 2-Methylquinoline derivatives underwent directed ortho-metallation (DoM) using lithium diisopropylamide (LDA) at -78°C, followed by quenching with triisopropyl borate (B(OⁱPr)₃). These methods suffered from limited functional group tolerance and moderate yields (typically 40-60%) due to competing protonation and side reactions. Additionally, the required anhydrous conditions and sensitivity to oxygen posed significant practical challenges for large-scale applications [8] [9].

  • Transition Metal-Catalyzed Borylation (2000-Present): The landmark development of Pd-catalyzed Miyaura borylation revolutionized access to heteroaromatic boronic acids. This methodology employs readily available diboron reagents like bis(pinacolato)diboron (B₂pin₂) with palladium catalysts to transform haloheterocycles into boronic esters, which are subsequently hydrolyzed to boronic acids. For quinoline systems, significant optimization was required to address challenges including catalyst poisoning by the quinoline nitrogen and competitive proto-deboronation. Breakthrough studies demonstrated that Pd(PPh₃)₂Cl₂ without additional ligands provided optimal performance for C-4 borylation of chloroquinolines, achieving 75% yield under optimized conditions—a substantial improvement over previous methods [5].

  • Regioselective C-H Borylation (Emerging Methodology): The most recent innovation employs iridium catalysts with directing group assistance for direct C-H functionalization. While this atom-economical approach shows promise for quinoline derivatives, current applications to 2-methylquinolin-7-ylboronic acid remain limited due to challenges in controlling the regioselectivity of C-H activation on the electron-deficient quinoline nucleus [8].

Table 1: Evolution of Synthetic Methods for 2-Methylquinolin-7-ylboronic Acid

Synthetic EraRepresentative MethodKey ReagentsYield RangeLimitations
Metallation-Borylation (1980s)Sequential lithiation-borylationLDA, B(OⁱPr)₃40-60%Cryogenic conditions, air sensitivity, limited functional group tolerance
Miyaura Borylation (2000s)Pd-catalyzed couplingB₂pin₂, Pd(PPh₃)₂Cl₂, KOAc65-75%Requires halogenated precursor, risk of protodeboronation
Direct C-H Borylation (2010s+)Iridium-catalyzed C-H activation[Ir(OMe)cod]₂, dtbpy, HBpin30-50%Limited regiocontrol, competing side reactions

Strategic Positioning within Boron-Containing Pharmaceutical Agents

2-Methylquinolin-7-ylboronic acid occupies a strategic niche within the expanding landscape of boron-containing pharmaceuticals, distinguished by its balanced physicochemical properties and target engagement capabilities:

  • Pharmacokinetic Optimization: The quinoline scaffold imparts favorable lipophilicity (logP ≈ 2.1-2.5) that complements the hydrophilic character of the boronic acid moiety, achieving an optimal balance for membrane permeability and aqueous solubility. This balance addresses a critical challenge in boron-based drug development, where excessive polarity often limits cellular uptake. The molecule's molecular weight (189 g/mol) and moderate hydrogen-bonding capacity position it favorably within drug-like chemical space, facilitating penetration of biological barriers while retaining sufficient solubility for biological evaluation [10].

  • Targeted Therapeutic Applications: The structural features of this scaffold enable specific interactions with biological macromolecules:

  • Kinase Inhibition: The compound serves as a key intermediate in developing homeodomain-interacting protein kinase 2 (HIPK2) inhibitors for antifibrotic therapy. HIPK2 regulates transforming growth factor-β (TGF-β) and Wnt signaling pathways, and its inhibition demonstrates promise for treating kidney fibrosis. Boron-containing inhibitors derived from 2-methylquinolin-7-ylboronic acid exhibit enhanced binding affinity through tetrahedral boronate complex formation with catalytic lysine residues [5].

  • Cancer Therapeutics: Structural analogs demonstrate selective binding to externalized phosphatidylserine (PS) on cancer cell membranes. This targeting capability enables the development of dimeric cytotoxic agents (e.g., PPS1D1) that specifically induce apoptosis in malignant cells while sparing healthy tissue, leveraging the tumor-selective externalization of anionic phospholipids [1].

  • Antimicrobial Applications: While not directly active, boronic-quinoline hybrids exhibit biofilm disruption capabilities through interactions with bacterial cell wall components. The 2-methylquinoline scaffold potentiates membrane penetration, enabling boronic acid-mediated inhibition of β-lactamase enzymes when strategically incorporated into inhibitor designs [2] [10].

  • Diagnostic and Sensing Applications: The fluorogenic properties of the quinoline nucleus, combined with the boronic acid's diol-binding capability, enable the development of hybrid sensors for glucose monitoring and glycoprotein detection. Conjugation with fluorophores yields pH-sensitive probes capable of real-time tracking of glycosylation changes in cellular environments [9] [10].

Table 2: Pharmaceutical Applications of 2-Methylquinolin-7-ylboronic Acid Derivatives

Therapeutic AreaBiological TargetMechanistic RoleLead Structure
Antifibrotic TherapyHomeodomain-interacting protein kinase 2 (HIPK2)ATP-competitive inhibition via boronate complex formation with catalytic LysHIPK2 inhibitor BT173 analogs
OncologyPhosphatidylserine (externalized membrane lipid)Tumor-selective targeting for drug deliveryPPS1D1 dimeric cytotoxic agent
Infectious Diseasesβ-Lactamase enzymesBoronic acid-mediated covalent inhibitionQuinoline-boronic acid β-lactamase inhibitors
DiagnosticsCell surface glycansReversible diol complexation for imagingDansyl-conjugated quinoline boronic acid probes

The emergence of 2-methylquinolin-7-ylboronic acid as a privileged scaffold underscores a broader paradigm shift in medicinal chemistry, where boron incorporation transitions from curiosity to strategic design element. Its unique capacity to engage biological targets through reversible covalent binding, coupled with synthetic accessibility via modern catalytic methods, positions this heterocycle at the forefront of rational drug design. Future developments will likely exploit its dual functionality for bifunctional inhibitor design and its increasing application in antibody-drug conjugates (ADCs) targeting tumor-specific biomarkers [5] [10].

Properties

Product Name

2-Methylquinolin-7-ylboronic acid

IUPAC Name

(2-methylquinolin-7-yl)boronic acid

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6,13-14H,1H3

InChI Key

HSLSXKLUSRIKND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=N2)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.